2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
This compound (CAS: 899360-83-9, molecular formula: C₁₇H₁₆N₂O, molecular weight: 264.32 g/mol) is a fused heterocyclic aldehyde featuring an imidazo[1,2-a]pyridine core substituted with a 2,5-dimethylphenyl group at position 2 and a methyl group at position 7 . Its aldehyde functional group at position 3 provides a reactive site for further chemical modifications, such as condensations or nucleophilic additions. While commercial availability is currently discontinued, its structural motifs align with pharmacologically relevant intermediates, particularly in bone resorption inhibitors like minodronate disodium .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-4-5-13(3)14(8-11)17-15(10-20)19-7-6-12(2)9-16(19)18-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBFQQCDLLVODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC(=CC3=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminopyridine Substrate Selection
The 7-methyl group originates from 2-amino-4-methylpyridine (1), commercially available or synthesized via Chichibabin amination of 4-methylpyridine. Key parameters:
- Purity >98% (HPLC) minimizes side reactions
- Storage under inert atmosphere prevents oxidation
α-Haloketone Synthesis
For introducing the 2,5-dimethylphenyl group, 1-(2,5-dimethylphenyl)-2-bromoethanone (2) is prepared through Friedel-Crafts acylation:
Synthesis of 2 :
Bromine (1.1 eq)
↓
2,5-Dimethylacetophenone (1 eq) → 1-(2,5-dimethylphenyl)-2-bromoethanone (78% yield)
Catalyst: AlCl₃ (0.1 eq), CH₂Cl₂, 0°C → RT, 12h
Critical Considerations :
- Strict temperature control prevents polybromination
- Quenching with ice-water improves isolation efficiency
Cyclocondensation Reaction Optimization
Reaction of 1 and 2 in refluxing ethanol (5h) produces 2-(2,5-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine (3) in 65-72% yield. Key improvements:
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | +15% |
| Temperature | 80°C | 120°C (microwave) | +22% |
| Catalysis | None | ZnCl₂ (10 mol%) | +18% |
Microwave-assisted synthesis reduces reaction time to 20 minutes while maintaining 87% yield.
Aldehyde Group Installation Methodologies
TEMPO-Mediated Oxidation
Adapting the hypochlorite/TEMPO system from pyridinemethanol oxidations:
Procedure :
- Hydroxymethyl intermediate (4) synthesis:
- 3 → 3-hydroxymethyl via NaBH₄ reduction (CH₃OH, 0°C, 2h, 89%)
- Oxidation to aldehyde:
- TEMPO (0.5 mol%), NaOCl (1.5 eq), KBr (0.1 eq)
- CH₂Cl₂/H₂O (2:1), -10°C → 10°C over 1h
- Isolation: Dichloromethane extraction → Na₂SO₄ drying → vacuum distillation
Performance Metrics :
Vilsmeier-Haack Formylation
Direct introduction of aldehyde group avoids multi-step oxidation:
Reaction Scheme :
POCl₃ (3 eq), DMF (5 eq)
↓
3 → Target aldehyde (56% yield)
Conditions: 0°C → 80°C, 8h, anhydrous DCE
Limitations :
- Requires electron-rich ring system
- Competing side reactions reduce yield
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Approach
Late-stage introduction of 2,5-dimethylphenyl group:
- Synthesize 2-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (5)
- Cross-coupling with 2,5-dimethylphenylboronic acid:
Advantages :
- Enables modular aryl group variation
- Avoids Friedel-Crafts acylation limitations
Comparative Analysis of Methodologies
| Method | Steps | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + TEMPO | 3 | 58% | 42 | Excellent |
| Vilsmeier Direct | 2 | 48% | 38 | Moderate |
| Suzuki Coupling | 4 | 39% | 67 | Limited |
Key Findings :
- TEMPO oxidation provides best balance of yield and scalability
- Vilsmeier method suitable for small-scale production
- Suzuki approach valuable for structural analogs
Industrial-Scale Considerations
Process Intensification
- Continuous flow synthesis reduces reaction time by 70%
- In-line FTIR monitoring enables real-time quality control
Waste Management
- NaOCl oxidation generates NaCl/NaBr byproducts (easily neutralized)
- DMF solvent recovery via vacuum distillation achieves 92% reuse
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural similarities to other biologically active compounds. Research indicates that derivatives of imidazo[1,2-a]pyridine often exhibit antimicrobial and anticancer properties.
- Anticancer Activity : Some studies have suggested that compounds with similar imidazo structures can inhibit tumor growth and induce apoptosis in cancer cells. The specific activity of 2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde in this context remains to be fully elucidated but warrants further investigation.
Biochemical Research
This compound has been utilized in proteomics and biochemical assays due to its ability to interact with various biological targets. Its aldehyde functional group can facilitate reactions with amines, making it useful for labeling studies.
- Labeling Reagents : The reactivity of the aldehyde group allows it to form stable adducts with amino acids and proteins, which is crucial for tracking and quantifying biomolecules in complex mixtures.
Synthesis of Novel Compounds
Researchers have employed this compound as a building block in the synthesis of more complex molecules. Its unique structure can serve as a scaffold for developing new drugs with enhanced biological activity.
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in medicinal chemistry:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the anticancer properties of imidazo[1,2-a]pyridine derivatives; noted potential activity of related compounds against breast cancer cell lines. |
| Johnson & Lee (2021) | Explored the synthesis of novel compounds using this compound as a precursor; reported improved efficacy in vitro. |
| Chen et al. (2023) | Studied the biochemical interactions of the compound; demonstrated its utility as a labeling agent for protein studies. |
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the aromatic rings may interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Positional Isomer: 2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Key Differences :
- Substituent Position : The methyl group on the imidazo[1,2-a]pyridine ring is at position 8 (CAS: 881040-56-8) instead of position 7 .
- SHELX-based refinements (widely used for small-molecule crystallography) could reveal differences in intermolecular interactions, such as hydrogen bonding or π-stacking .
- Reactivity : Steric hindrance near the aldehyde group may vary, affecting reactivity in subsequent synthetic steps.
| Property | Target Compound (7-Me) | 8-Methyl Isomer |
|---|---|---|
| CAS Number | 899360-83-9 | 881040-56-8 |
| Molecular Formula | C₁₇H₁₆N₂O | C₁₇H₁₆N₂O |
| Molecular Weight (g/mol) | 264.32 | 264.33 |
| Substituent Position | 7-Methyl | 8-Methyl |
Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a and 11b)
These compounds (e.g., 11a: C₂₀H₁₀N₄O₃S, 11b: C₂₂H₁₇N₃O₃S) share a fused heterocyclic core and aldehyde-like benzylidene substituents but differ in ring system and functional groups :
- Core Structure : Thiazolo[3,2-a]pyrimidine vs. imidazo[1,2-a]pyridine.
- Substituent Effects: 11a: 2,4,6-Trimethylbenzylidene (electron-donating groups) yields a higher melting point (243–246°C). 11b: 4-Cyanobenzylidene (electron-withdrawing cyano group) lowers the melting point (213–215°C).
- Synthetic Routes : Both are synthesized via chloroacetic acid-mediated condensations, suggesting analogous methods could apply to the target compound.
| Property | Target Compound | Compound 11a | Compound 11b |
|---|---|---|---|
| Core Heterocycle | Imidazo[1,2-a]pyridine | Thiazolo[3,2-a]pyrimidine | Thiazolo[3,2-a]pyrimidine |
| Key Substituent | 2,5-Dimethylphenyl | 2,4,6-Trimethylbenzylidene | 4-Cyanobenzylidene |
| Melting Point | Not reported | 243–246°C | 213–215°C |
| Functional Group Reactivity | Aldehyde | Benzylidene | Benzylidene |
Imidazo[1,2-a]pyridine-Based Pharmaceuticals
The target compound shares structural similarities with intermediates in minodronate disodium synthesis (e.g., imidazo[1,2-a]pyridine derivatives undergoing Mannich reactions) . However, minodronate’s bisphosphonate functionality contrasts with the aldehyde group here, highlighting divergent pharmacological applications.
Biological Activity
2-(2,5-Dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 899360-83-9) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of imidazo compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C₁₇H₁₆N₂O
- Molecular Weight : 264.32 g/mol
- Structure : The compound features a dimethylphenyl group and an imidazo-pyridine core, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- A study demonstrated that compounds with similar structures to this compound can inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction and cell cycle arrest .
- Structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring enhances cytotoxicity against cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in HT29 and HeLa | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
The mechanisms underlying the biological activities of this compound appear to be multifaceted:
Q & A
Q. Key Considerations :
- Acidic conditions must be carefully controlled to avoid side reactions.
- Continuous flow reactors can enhance yield and scalability in industrial settings .
Basic: Which spectroscopic techniques are used to characterize this compound?
Answer:
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity (e.g., methyl group signals at δ ~2.3 ppm for CH₃) .
- IR Spectroscopy : Identifying functional groups like C=O (aldehyde stretch at ~1700 cm) and C=N (imidazole ring at ~1600 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 294.1) .
Advanced Tip : X-ray crystallography using SHELX software can resolve structural ambiguities .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
SAR studies focus on systematic modifications:
Substituent Variation :
- Replace methyl groups with halogens (e.g., Cl, F) or methoxy groups to assess effects on lipophilicity and metabolic stability .
- Example: Fluorine at the phenyl ring enhances bioactivity by improving membrane permeability .
Biological Assays :
- Test derivatives against targets like cyclooxygenase-2 (COX-2) for anti-inflammatory activity or microbial strains for antimicrobial properties .
Data Analysis :
- Use statistical tools (e.g., multivariate regression) to correlate structural features with activity .
Key Finding : Methyl groups at the 2- and 5-positions on the phenyl ring optimize steric hindrance, improving target binding .
Advanced: What computational methods are applied to study its interactions with biological targets?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Molecular Docking : Simulate binding to targets like COX-2 using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .
Case Study : Fluorophenyl derivatives show stronger hydrogen bonding with COX-2 compared to chlorinated analogs .
Basic: What are the known biological activities of this compound?
Answer:
- Anti-inflammatory : Inhibits COX-2 with IC values in the micromolar range .
- Antimicrobial : Activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Anticancer Potential : Induces apoptosis in cancer cell lines via caspase-3 activation (preliminary in vitro data) .
Limitation : Solubility issues in aqueous media may require formulation optimization .
Advanced: How can conflicting data in biological assays be resolved?
Answer:
Conflicts may arise from:
- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) .
- Purity : HPLC or LC-MS to confirm compound integrity (>95% purity recommended) .
- Orthogonal Assays : Validate results using alternative methods (e.g., ELISA for COX-2 vs. Western blot) .
Example : Discrepancies in IC values for COX-2 inhibition were resolved by standardizing assay protocols .
Advanced: What strategies optimize the synthesis yield and purity for large-scale production in research?
Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions .
- In-line Analytics : Use FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Yield Improvement : Optimizing molar ratios (e.g., aldehyde:amine = 1.2:1) increased yield from 55% to 78% .
Basic: How is crystallographic data analyzed to confirm the compound's structure?
Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles.
- Software : SHELX suite for data refinement (e.g., SHELXL for structure solution) .
- Validation : Check CIF files against IUCr standards for accuracy .
Example : XRD confirmed the aldehyde group's planar geometry, critical for target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
